molecular formula C9H8N2O2 B186260 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 22177-46-4

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No. B186260
CAS RN: 22177-46-4
M. Wt: 176.17 g/mol
InChI Key: LBNIVJQTSUZBGG-UHFFFAOYSA-N
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Description

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .


Chemical Reactions Analysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .

Scientific Research Applications

Synthesis and Chemical Properties

  • C-C Bond Formation and Synthesis of Pyrimidine-Annulated Heterocycles : 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione is used in synthesizing a range of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones, demonstrating its utility in forming complex chemical structures (Majumdar & Mukhopadhyay, 2003).

  • Generation of Heterocyclic Scaffolds : It serves as a starting material in novel ring expansions leading to the creation of unprecedented heterocyclic scaffolds, highlighting its versatility in synthesizing complex organic compounds (Mittendorf, Mohr, & Kirsch, 2020).

Biomedical Applications

  • Anticancer Properties : Derivatives of 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione have shown potential as anticancer agents, with synthesized analogs displaying cytotoxicity against various cancer cell lines, indicating its significance in the development of new pharmaceutical agents (Redda, Gangapuram, & Ardley, 2010).

  • Enantiodiscrimination in Chiral Compounds : Its derivatives have been used as solvating agents for enantiodiscrimination of chiral compounds, demonstrating its application in stereoselective chemistry (Luo et al., 2007).

Sensing and Detection

  • Chemosensor Systems : Some derivatives of this compound have been utilized in the development of chemosensor systems for the selective determination of anions, highlighting its role in analytical chemistry (Tolpygin et al., 2012).

  • Photophysical Properties for Polymerization : Derivatives have been used as photoinitiators in polymerization processes, demonstrating its utility in material science and engineering (Xiao et al., 2015).

Safety And Hazards

When handling 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that future research may continue to explore the potential of THIQ derivatives in various biological applications.

properties

IUPAC Name

2-amino-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-11-8(12)5-6-3-1-2-4-7(6)9(11)13/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNIVJQTSUZBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176712
Record name 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione

CAS RN

22177-46-4
Record name 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022177464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22177-46-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110333
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-1,3(2H,4H)-ISOQUINOLINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IYV36MFF1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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